molecular formula C26H20Cl2N2O4 B6026255 N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-3-methoxy-2-naphthamide

N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-3-methoxy-2-naphthamide

Numéro de catalogue B6026255
Poids moléculaire: 495.3 g/mol
Clé InChI: HPGMPIGXWHOLJF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-3-methoxy-2-naphthamide, also known as TAK-659, is a novel and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in B-cell receptor signaling, which plays a crucial role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is being evaluated in clinical trials as a potential treatment for various types of B-cell malignancies.

Mécanisme D'action

N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-3-methoxy-2-naphthamide binds to the active site of BTK and inhibits its kinase activity, leading to inhibition of downstream signaling pathways involved in B-cell receptor signaling. This results in decreased survival and proliferation of malignant B-cells, and induction of apoptosis.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit BTK phosphorylation and downstream signaling pathways, leading to decreased survival and proliferation of malignant B-cells. This compound has also been shown to induce apoptosis of malignant B-cells, while sparing normal B-cells. In addition, this compound has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-3-methoxy-2-naphthamide is its potent and selective inhibition of BTK, which makes it a promising therapeutic agent for B-cell malignancies. However, one limitation is its potential for off-target effects, as BTK is also involved in other signaling pathways outside of B-cell receptor signaling. Therefore, careful evaluation of the potential off-target effects of this compound is necessary.

Orientations Futures

1. Evaluation of N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-3-methoxy-2-naphthamide in combination with other targeted therapies in clinical trials for B-cell malignancies.
2. Investigation of the potential off-target effects of this compound in preclinical models.
3. Development of this compound analogs with improved pharmacokinetic properties and selectivity for BTK.
4. Evaluation of this compound in other B-cell malignancies, such as Waldenstrom macroglobulinemia and multiple myeloma.
5. Investigation of the potential use of this compound as a prophylactic agent for B-cell malignancies in high-risk populations.

Méthodes De Synthèse

The synthesis of N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-3-methoxy-2-naphthamide involves several steps, starting from commercially available starting materials. The key step involves the coupling of 5-chloro-2-methoxyaniline with 4-chlorobenzoyl chloride to form the intermediate 5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyaniline. This intermediate is then coupled with 3-methoxy-2-naphthoic acid chloride to form the final product, this compound.

Applications De Recherche Scientifique

N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-3-methoxy-2-naphthamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent and selective inhibition of BTK, leading to inhibition of B-cell receptor signaling and subsequent apoptosis of malignant B-cells. This compound has also shown synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models.

Propriétés

IUPAC Name

N-[5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl]-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20Cl2N2O4/c1-33-23-12-17-6-4-3-5-16(17)11-19(23)26(32)30-22-13-20(28)21(14-24(22)34-2)29-25(31)15-7-9-18(27)10-8-15/h3-14H,1-2H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGMPIGXWHOLJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C(=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.